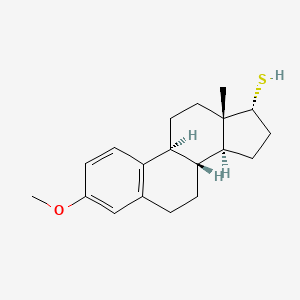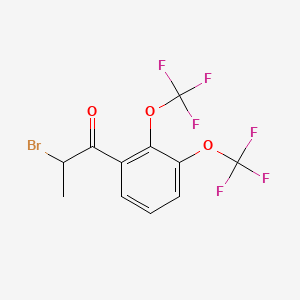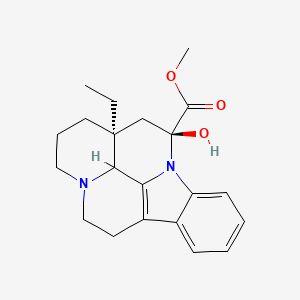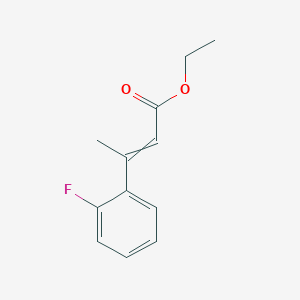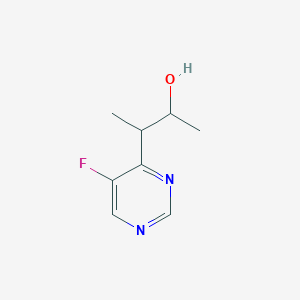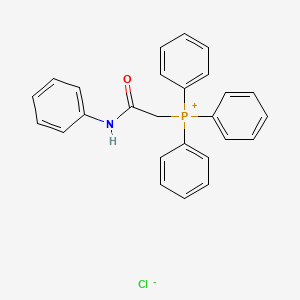
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C26H23ClNOP and a molecular weight of 431.894 g/mol . This compound is known for its unique structure, which includes a phosphonium group bonded to a triphenyl moiety and an anilino-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate anilino-oxoethyl precursor. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations during the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced phosphonium derivatives. Substitution reactions result in the formation of new phosphonium compounds with different substituents .
Aplicaciones Científicas De Investigación
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2-Anilino-5-(4-morpholinyl)-1,3-oxazol-4-yl)(triphenyl)phosphanium chloride: A similar compound with a morpholinyl group instead of an oxoethyl group.
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
(2-Anilino-2-oxoethyl)(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101838-56-6 |
|---|---|
Fórmula molecular |
C26H23ClNOP |
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H22NOP.ClH/c28-26(27-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H |
Clave InChI |
JJVJXSNPGBLBRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


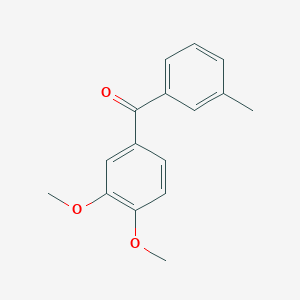
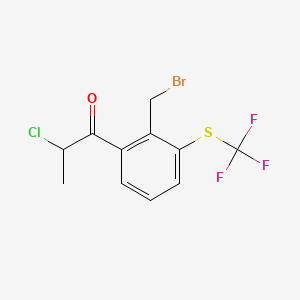
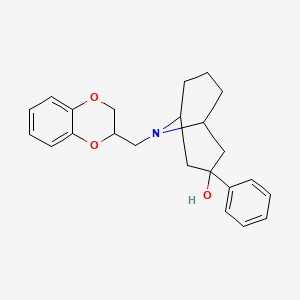
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
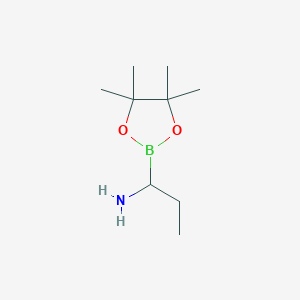
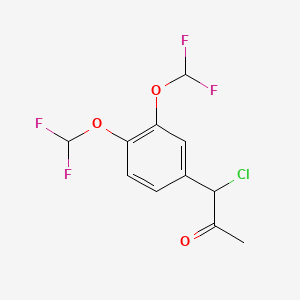
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)

